![molecular formula C6H6ClN3 B103525 Imidazo[1,2-b]pyridazin-Hydrochlorid CAS No. 18087-70-2](/img/structure/B103525.png)

Imidazo[1,2-b]pyridazin-Hydrochlorid

Übersicht

Beschreibung

Imidazo[1,2-b]pyridazine is a heterocyclic compound that serves as a versatile scaffold in organic synthesis and drug development. It is characterized by a fused imidazole and pyridazine ring structure, which has been utilized in the synthesis of various biologically active compounds .

Synthesis Analysis

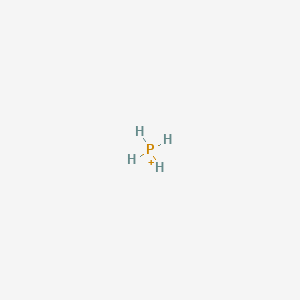

The synthesis of imidazo[1,2-b]pyridazine derivatives has been achieved through various methods. One approach involves the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, which allows for substitution at N1 and C2 positions and has been applied in the total synthesis of natural products and mutagens . Another method includes the reaction of oxazolo[3,2-b]pyridazinium perchlorates with hydroxylamine to produce imidazo[1,2-b]pyridazine 1-oxides, which can be further deoxygenated to pyridazines . Additionally, a catalyst-free annulation reaction under microwave irradiation in a green solvent has been developed, providing an environmentally friendly synthesis route .

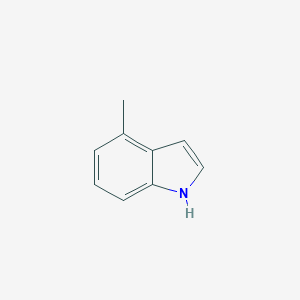

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine is characterized by the presence of nitrogen atoms in the imidazole and pyridazine rings, which are crucial for its reactivity and interaction with biological targets. The structure-activity relationship studies of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors have revealed the importance of substitutions at the 3- and 6-positions of the scaffold .

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine compounds undergo various chemical reactions, including electrophilic substitutions such as halogenation, nitration, and sulphonation, predominantly at the 3-position of the ring system . These reactions are essential for introducing functional groups that can modulate the biological activity of the resulting compounds.

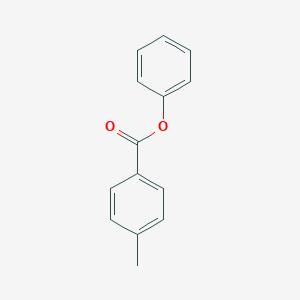

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives are influenced by their substitution patterns. For instance, the binding affinity of these compounds to amyloid plaques varies significantly with different substituents at the 6- and 2-positions, indicating the impact of molecular modifications on their physicochemical characteristics . Additionally, substituted imidazo[1,2-b]pyridazines have been identified as ligands for central and peripheral benzodiazepine receptors, with their activity influenced by the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Hemmung von IL-17A bei Autoimmunerkrankungen

Imidazo[1,2-b]pyridazin-Derivate wurden als potente Inhibitoren von Interleukin-17A (IL-17A) identifiziert, einem Zytokin, das eine bedeutende Rolle in der Pathogenese verschiedener Autoimmunerkrankungen spielt, darunter Psoriasis, rheumatoide Arthritis und Multiple Sklerose . Diese Verbindungen könnten potenziell eine oral verabreichte Behandlungsoption bieten, die eine mit Antikörpern gegen IL-17A vergleichbare Wirksamkeit bietet, mit dem zusätzlichen Vorteil, dass die Entwicklung von Antikörpern gegen das Medikament vermieden wird.

Psoriasis-Behandlung

Die Rolle der Verbindung als IL-17A-Inhibitor macht sie zu einem vielversprechenden Kandidaten für die Behandlung von mittelschwerer bis schwerer Psoriasis . Durch die gezielte Ansprache der IL-23/IL-17-Achse könnte es die Hauterscheinungen bei Patienten deutlich verbessern und einen neuartigen Ansatz zur Behandlung dieser chronischen Erkrankung bieten.

Management der Rheumatoiden Arthritis

Bei rheumatoider Arthritis kann Imidazo[1,2-b]pyridazin-Hydrochlorid dazu beitragen, chronische Entzündungen und Gewebeschäden zu reduzieren, indem es die Wirkung von IL-17A hemmt . Dies könnte zu neuen, effektiveren oralen Therapien für Patienten führen, die an dieser schwachen Krankheit leiden.

Therapie der Multiplen Sklerose

Als IL-17A-Inhibitor könnte diese Verbindung auch zur Behandlung der Multiplen Sklerose beitragen, indem sie die Immunantwort moduliert und den Autoimmunangriff auf das Nervensystem reduziert .

Vielseitiges Gerüst in der Arzneimittelentwicklung

Imidazo[1,2-b]pyridazin dient als vielseitiges Gerüst in der organischen Synthese und Arzneimittelentwicklung, das die Herstellung einer Vielzahl von Verbindungen mit potenziellen therapeutischen Anwendungen ermöglicht .

Optoelektronische Geräte

Die strukturellen Eigenschaften von this compound machen es für den Einsatz in optoelektronischen Geräten geeignet, wo es bei der Entwicklung von Komponenten wie Leuchtdioden (LEDs) und Photovoltaikzellen eingesetzt werden kann .

Sensoren

Die Reaktivität und Stabilität dieser Verbindung eignet sich für die Entwicklung von Sensoren, insbesondere für den Nachweis verschiedener biologischer und chemischer Stoffe .

Krebsforschung

This compound hat in der Krebsforschung Potenzial gezeigt, wo es zur Entwicklung neuer Behandlungen verwendet werden kann, die auf bestimmte an der Krebsprogression beteiligte Wege abzielen .

Wirkmechanismus

Target of Action

Imidazo[1,2-b]pyridazine hydrochloride primarily targets the Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage . It is also involved in normal immune and inflammatory responses to pathogens .

Mode of Action

Imidazo[1,2-b]pyridazine hydrochloride acts as an inhibitor of IL-17A . It prevents IL-17A from signaling through its receptor, IL-17R, which is a heterodimer formed by the IL-17RA and IL-17RC subunits . This inhibition can help reduce inflammation and tissue damage caused by overactive IL-17A signaling .

Biochemical Pathways

The compound affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, it disrupts this pathway, potentially reducing the symptoms of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .

Pharmacokinetics

It is suggested that the compound may provide efficacy comparable to anti-il-17a antibodies for psoriasis . This suggests that it may have good bioavailability and effectiveness when administered orally .

Result of Action

The inhibition of IL-17A by Imidazo[1,2-b]pyridazine hydrochloride can lead to a reduction in inflammation and tissue damage, particularly in the context of autoimmune diseases . This can result in improved symptoms for conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

imidazo[1,2-b]pyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3.ClH/c1-2-6-7-4-5-9(6)8-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRMOYNFGLMEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648603 | |

| Record name | Imidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18087-70-2 | |

| Record name | Imidazo[1,2-b]pyridazine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18087-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(1,2-b)pyridazin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018087702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,2-b]pyridazin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

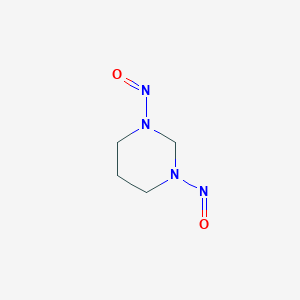

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)

![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)